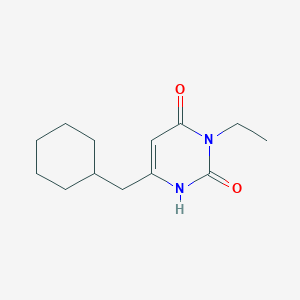

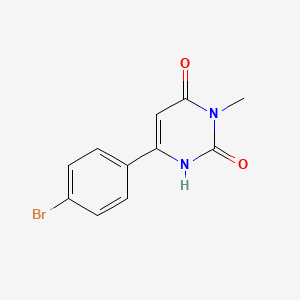

6-Benzyl-2-cyclopropylpyrimidin-4-amine

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine-based compounds like 6-Benzyl-2-cyclopropylpyrimidin-4-amine often involves reactions with β-dicarbonyl compounds and components with an N–C–N fragment such as urea, thiourea, amidine, or guanidine . Halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction .

Molecular Structure Analysis

The molecular formula of 6-Benzyl-2-cyclopropylpyrimidin-4-amine is C14H15N3.

Chemical Reactions Analysis

Pyrimidines, including 6-Benzyl-2-cyclopropylpyrimidin-4-amine, can undergo a variety of chemical reactions. These include reactions with Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and reactions with alkoxy and amino groups .

Scientific Research Applications

Synthesis and Characterization

- Synthesis of α-Aminophosphonates: 6-Benzyl-2-cyclopropylpyrimidin-4-amine derivatives were synthesized efficiently from a condensation reaction involving various anilines and phosphites. This synthesis highlights the compound's utility in forming diverse α-aminophosphonates (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).

- Crystal and Molecular Structures: The compound's crystal and molecular structures have been determined, revealing substantial hydrogen-bonding interactions and layer structures, which are significant for understanding its chemical properties (L. Odell, A. McCluskey, T. Failes, & E. Tiekink, 2007).

Chemical Reactions and Transformations

- Formation of Pyrido[2,3-d]pyrimidin-5-one Derivatives: The compound reacts with amines to form specific derivatives, demonstrating its versatility in chemical transformations (A. Komkov, S. Baranin, A. Dmitrenok, N. Kolotyrkina, & I. Zavarzin, 2021).

- Amination of Dibromopyridines: In studies involving the amination of dibromopyridines, 6-Benzyl-2-cyclopropylpyrimidin-4-amine showed significant relevance, contributing to the understanding of reaction mechanisms in this context (J. Streef & H. J. Hertog, 2010).

Biological and Pharmacological Activities

- Evaluation of Antimicrobial Activity: Some derivatives of 6-Benzyl-2-cyclopropylpyrimidin-4-amine have been evaluated for their antimicrobial activities, highlighting potential applications in the development of new antimicrobial agents (M. Vijaya Laxmi, G. Ravi, & A. Nath, 2019).

- EGFR Tyrosine Kinase Inhibitory Activity: Derivatives of the compound have been synthesized and tested for their inhibitory activity against EGFR tyrosine kinase, suggesting potential in cancer therapy (Svein Jacob Kaspersen, C. Sørum, Veronica Willassen, Erik Fuglseth, E. Kjøbli, G. Bjørkøy, E. Sundby, & B. Hoff, 2011).

Potential Therapeutic Applications

- Antitrypanosomal and Antiplasmodial Activities: Novel 2-aminopyrimidine derivatives, related to 6-Benzyl-2-cyclopropylpyrimidin-4-amine, have shown significant activities against organisms causing sleeping sickness and malaria, indicating therapeutic potential (Michael Hoffelner, Usama Hassan, W. Seebacher, Johanna Dolensky, Patrick Hochegger, M. Kaiser, P. Mäser, R. Saf, & R. Weis, 2020).

Future Directions

Future research on pyrimidine-based compounds like 6-Benzyl-2-cyclopropylpyrimidin-4-amine could focus on exploring synthetic methods to produce this significant class of heterocyclic systems . Additionally, more studies are needed to understand the biological characteristics and potential applications of these compounds .

Mechanism of Action

Biochemical Pathways

For instance, some molecules with similar structures exhibit anti-inflammatory effects by inhibiting monoamine oxidase (MAO) enzymes . MAO inhibitors decrease the generation of reactive oxygen species (ROS) and enhance cellular catecholamine levels, potentially contributing to anti-inflammatory actions.

properties

IUPAC Name |

6-benzyl-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-13-9-12(8-10-4-2-1-3-5-10)16-14(17-13)11-6-7-11/h1-5,9,11H,6-8H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDDFDLGHHBEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-2-cyclopropylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)

![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)

![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)

![(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1484093.png)